2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Description
The compound contains several functional groups including two chloro groups, a methyl group, a sulfonamide group, a piperidine ring, and a tetrahydro-2H-pyran ring . These groups contribute to the overall properties of the compound.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various organic reactions. For instance, the tetrahydro-2H-pyran ring can be synthesized from corresponding ketones and amines .Molecular Structure Analysis
The compound’s structure is complex, involving a benzenesulfonamide core with dichloro and methyl substitutions, a piperidine ring, and a tetrahydro-2H-pyran ring .Scientific Research Applications
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists reveals their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, indicating their relevance in drug development for combating HIV (Cheng De-ju, 2015).
Antimicrobial and Antifungal Activity
A study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant antimicrobial activity. This research underscores the potential of these compounds in developing new treatments against bacterial and fungal infections (S. Y. Hassan, 2013).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with notable herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species. This suggests their application in agricultural settings to control weed growth (J. Eussen et al., 1990).
Anticancer Properties
Research on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides synthesized compounds revealed cytotoxic and carbonic anhydrase (CA) inhibitory effects. These findings indicate the potential of these compounds as novel anticancer agents, with specific compounds showing high tumor selectivity and potency (H. Gul et al., 2016).
Anti-Malarial Activity
Pyrazolopyridine-sulfonamide derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibited in vitro activity against chloroquine-resistant clones, highlighting their potential as a new class of anti-malarial agents (Thais B Silva et al., 2016).
Cognitive Enhancing Properties
SB-399885, a compound closely related to the query, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This research suggests the compound's potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O3S/c1-13-10-18(17(20)11-16(13)19)26(23,24)21-12-14-2-6-22(7-3-14)15-4-8-25-9-5-15/h10-11,14-15,21H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISWRIFSDBNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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